molecular formula C18H26N4O2S B14929788 1-ethyl-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-ethyl-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B14929788
M. Wt: 362.5 g/mol
InChI Key: KIWWHHSIHJZQDC-UHFFFAOYSA-N
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Description

1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the pyrrolidine moiety: This can be done through nucleophilic substitution reactions, where the pyrazole-sulfonamide intermediate reacts with pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-CARBONAMIDE
  • 1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-THIOAMIDE

Uniqueness

1-ETHYL-3,5-DIMETHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H26N4O2S

Molecular Weight

362.5 g/mol

IUPAC Name

1-ethyl-3,5-dimethyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C18H26N4O2S/c1-4-22-15(3)18(14(2)20-22)25(23,24)19-13-16-9-5-6-10-17(16)21-11-7-8-12-21/h5-6,9-10,19H,4,7-8,11-13H2,1-3H3

InChI Key

KIWWHHSIHJZQDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=CC=CC=C2N3CCCC3)C

Origin of Product

United States

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